8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride
CAS No.: 1431697-94-7
Cat. No.: VC3417834
Molecular Formula: C11H15Cl2N
Molecular Weight: 232.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1431697-94-7 |
|---|---|
| Molecular Formula | C11H15Cl2N |
| Molecular Weight | 232.15 g/mol |
| IUPAC Name | 7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride |
| Standard InChI | InChI=1S/C11H14ClN.ClH/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;/h2-3,6,8,13H,4-5,7H2,1H3;1H |
| Standard InChI Key | ITIHHRMYZPNGRC-UHFFFAOYSA-N |
| SMILES | CC1CNCCC2=C1C=C(C=C2)Cl.Cl |
| Canonical SMILES | CC1CNCCC2=C1C=C(C=C2)Cl.Cl |
Introduction
8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride, commonly known as Lorcaserin hydrochloride, is a pharmaceutical compound used primarily for the treatment of obesity. It acts as a highly selective agonist of the 5-HT2C receptor, which plays a significant role in regulating appetite and satiety. The compound is a derivative of the benzazepine class, with modifications that enhance its pharmacological activity.
Synthesis Methods
Several methods have been developed for the synthesis of 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride. These methods often involve multiple steps, including the formation of key intermediates and the use of chiral resolving agents to achieve the desired enantiomer.
3.1. Synthesis via Epoxide Route
One approach involves the use of epoxides or chiral epoxides to introduce the necessary stereochemistry. This method includes steps such as the reaction of 4-chlorophenethylamine with 2-nitrobenzene sulfonylchloride, followed by the addition of racemic propylene oxide to form a key intermediate .
3.2. Synthesis via Friedel-Crafts Alkylation
Another method involves Friedel-Crafts alkylation using chlorophenethylamine as a starting material. This route requires fewer steps but involves more expensive starting materials .
3.3. Use of Chiral Resolving Agents
To obtain the desired enantiomer, chiral resolving agents like L-(+)-tartaric acid are used. This process involves forming chiral acid salts of the racemic mixture and then precipitating the desired enantiomer .
Pharmaceutical Applications
Lorcaserin hydrochloride was approved by the FDA for obesity treatment due to its efficacy in reducing body weight. It works by selectively activating the 5-HT2C receptor in the brain, which helps in reducing appetite and increasing feelings of fullness.
5.1. Purity and Yield
-
Purity: The compound can be isolated with high purity, typically above 98% using HPLC .
-
Yield: The yield varies depending on the synthesis method and purification steps. Additional recrystallization may be required to achieve higher enantiomeric purity .
5.2. Pharmacological Data
| Parameter | Value |
|---|---|
| Molecular Weight (hydrochloride hydrate) | 250.16 g/mol |
| Molecular Formula (hydrochloride hydrate) | C11H17Cl2NO |
| CAS Number (hydrochloride) | 846589-98-8 |
| Enantiomeric Purity | Up to 99% |
| Pharmaceutical Use | Obesity Treatment |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume